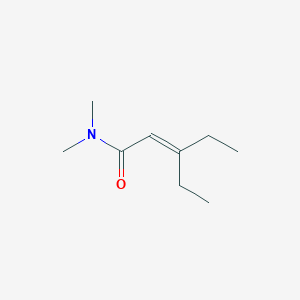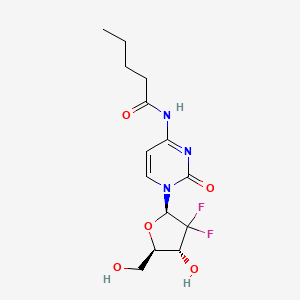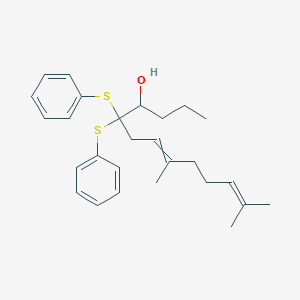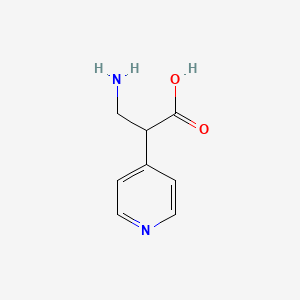![molecular formula C18H15N5O B14185460 2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide CAS No. 921754-25-8](/img/structure/B14185460.png)
2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide is an organic compound that features a benzamide core with an azo linkage to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide typically involves the diazotization of 4-aminopyridine followed by coupling with 2-aminobenzamide. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the diazotization process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.
Substitution: The amino and azo groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biological probe due to its azo linkage, which can be cleaved under specific conditions.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide involves its interaction with specific molecular targets. The azo linkage can undergo reduction in biological systems, leading to the release of active amines that can interact with cellular components. This compound may also inhibit specific enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A precursor in the synthesis of the target compound.
2-Aminobenzamide: Another precursor used in the synthesis.
N-(pyridin-4-yl)pyridin-4-amine: A structurally similar compound with different functional groups.
Uniqueness
2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921754-25-8 |
|---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-N-[4-(pyridin-3-yldiazenyl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N5O/c19-17-6-2-1-5-16(17)18(24)21-13-7-9-14(10-8-13)22-23-15-4-3-11-20-12-15/h1-12H,19H2,(H,21,24) |
InChI Key |
LSJHUNPQWBBSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CN=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)


![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)

![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)



